(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane
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Overview
Description
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane is a compound that belongs to the class of organophosphorus compounds It features a fluorenylidene group attached to a tripentylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane typically involves the reaction of fluorenylidene derivatives with tripentylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may require the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The tripentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce fluorenyl derivatives. Substitution reactions result in the formation of new phosphane compounds with different alkyl or aryl groups.
Scientific Research Applications
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and fluorenylidene groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand that coordinates with metal centers, enhancing their reactivity and selectivity. In biological systems, it may interact with cellular components, affecting processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-ylidene)triphenyl-lambda~5~-phosphane: This compound has a similar structure but with triphenyl groups instead of tripentyl groups.
(9H-Fluoren-9-ylidene)methylphosphane: This derivative features a methyl group in place of the tripentyl groups.
Uniqueness
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane is unique due to its specific combination of fluorenylidene and tripentylphosphane moieties. This combination imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis, materials science, and potentially in medicinal chemistry.
Properties
CAS No. |
104670-66-8 |
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Molecular Formula |
C28H41P |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
fluoren-9-ylidene(tripentyl)-λ5-phosphane |
InChI |
InChI=1S/C28H41P/c1-4-7-14-21-29(22-15-8-5-2,23-16-9-6-3)28-26-19-12-10-17-24(26)25-18-11-13-20-27(25)28/h10-13,17-20H,4-9,14-16,21-23H2,1-3H3 |
InChI Key |
ZEDYEIAJAXJLIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCP(=C1C2=CC=CC=C2C3=CC=CC=C31)(CCCCC)CCCCC |
Origin of Product |
United States |
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